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5-nitroso-1H-indeno[1,2-b]pyridine

Cat. No.: B3060695
CAS No.: 65939-03-9
M. Wt: 196.2 g/mol
InChI Key: GQZWIMIPMYKKCZ-UHFFFAOYSA-N
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Description

Contextual Significance of the Indeno[1,2-b]pyridine Scaffold in Heterocyclic Chemistry

Overview of Indeno[1,2-b]pyridine as a Privileged Core Structure in Organic Synthesis

The concept of a "privileged structure" refers to a molecular framework that can provide ligands for multiple, distinct biological receptors by modifying its peripheral functional groups. acs.orgacs.orgnih.gov The indeno[1,2-b]pyridine skeleton fits this description, having been identified as a core component in a variety of biologically active compounds. acs.orgresearchgate.netcambridgemedchemconsulting.com

Research has demonstrated that derivatives of indeno[1,2-b]pyridine exhibit a broad spectrum of pharmacological activities. For instance, various substituted indenopyridines have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net Specific derivatives have been identified as catalytic inhibitors of human topoisomerase IIα, an important target in cancer therapy. nih.govkoreascience.kr The core structure is also found in the 4-azafluorenone alkaloids, such as onychine. echemcom.com Beyond medicinal applications, the indenofluorene scaffold, a related carbocyclic analogue, has been explored for its use in organic electronics, suggesting potential for the nitrogen-containing variants in materials science.

Importance of Fused Nitrogen Heterocycles in Advanced Synthetic Strategies

Fused nitrogen heterocycles, a class to which indeno[1,2-b]pyridine belongs, are cornerstones of synthetic organic chemistry. nih.govresearchgate.net Their prevalence in natural products, pharmaceuticals, and functional materials drives the continuous development of innovative synthetic methodologies for their construction. frontiersin.orgmdpi.com These ring systems serve as versatile and adaptable scaffolds for creating structurally diverse molecules with specific biological functions. researchgate.net The development of efficient, one-pot multicomponent reactions has further streamlined the synthesis of complex N-fused heterocycles, making them readily accessible for drug discovery and other applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B3060695 5-nitroso-1H-indeno[1,2-b]pyridine CAS No. 65939-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitroso-1H-indeno[1,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWIMIPMYKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350031
Record name 5-nitroso-1H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65939-03-9
Record name 5-nitroso-1H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Relevance of the Nitroso Functional Group in Organic Chemistry

The introduction of a nitroso (–N=O) group onto the indeno[1,2-b]pyridine scaffold adds a layer of chemical complexity and reactivity that is of significant academic interest.

General Overview of C-Nitroso Compounds and Their Chemical Reactivity

C-nitroso compounds, where the nitroso group is attached to a carbon atom, are a fascinating class of molecules known for their distinct reactivity. acs.orgnih.gov A key characteristic is their tendency to exist in a monomer-dimer equilibrium. In the solid state or at high concentrations, they often form colorless or pale yellow dimers, while in dilute solution or at elevated temperatures, they exist as blue or green monomers. at.uaacs.org

The high reactivity of C-nitroso compounds makes them valuable intermediates in organic synthesis. acs.org They can participate in a variety of transformations, including:

Diels-Alder Reactions: Acting as powerful dienophiles.

Ene Reactions: Reacting with alkenes that have an allylic hydrogen.

Nitroso-Aldol Reactions: Engaging in additions to carbonyl compounds.

The preparation of C-nitroso compounds can be challenging due to their propensity for oxidation to the corresponding nitro compounds or, in the case of primary and secondary nitrosoalkanes, isomerization to oximes. acs.orgacs.org

Peculiarities of Nitrosoheterocycles and Their Synthetic Utility

When a nitroso group is attached to a heterocyclic ring system, its properties can be modulated by the electronic nature of the ring. Aromatic nitroso compounds, or nitrosoarenes, are particularly noteworthy. rsc.org Their reactivity is influenced by substituents on the aromatic ring. at.ua The introduction of a nitroso group onto an electron-deficient ring system, such as pyridine (B92270), can enhance its electrophilic character.

Nitrosoheterocycles are valuable synthetic intermediates. For example, the preparation of various nitrosoheterocycles, including 6-nitroso-1,2-benzopyrone (B158797) and 5-nitroso-1(2H)-isoquinolinone, has been reported through the oxidation of the corresponding amino compounds. nih.gov The toxicity of some nitro compounds is believed to arise from their metabolic reduction to nitroso derivatives, which can then react with biological nucleophiles like glutathione (B108866) or cysteine residues in proteins. at.ua This reactivity profile suggests that nitrosoheterocycles could be designed as targeted covalent inhibitors or as probes for biological systems.

Rationale for Dedicated Research on 5 Nitroso 1h Indeno 1,2 B Pyridine

Strategies for Indeno[1,2-b]pyridine Core Synthesis

The synthesis of the tricyclic indeno[1,2-b]pyridine system, a key structural motif in medicinal chemistry, is approached through various innovative strategies. These methods prioritize efficiency, atom economy, and the ability to generate molecular diversity, often starting from readily available precursors.

Multi-Component Reactions (MCRs) for Indenopyridine Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and for rapidly building libraries of compounds. While a specific MCR for this compound is not prominent, the principles of MCRs are widely applied to synthesize related nitrogen-containing heterocyclic systems, such as imidazo[1,2-a]pyridines. beilstein-journals.orgnih.govrsc.org These reactions often involve the condensation of an amine, a carbonyl compound, and a third component, a strategy that could be adapted for indenopyridine synthesis using a derivative of indanone, an aldehyde, and an ammonia (B1221849) source. The use of transition metal catalysts like copper or palladium has also been shown to be effective in MCRs for generating heterocyclic products. researchgate.net

The efficiency of MCRs can be significantly enhanced through catalysis. Nanomaterials, in particular, have emerged as highly effective catalysts due to their large surface-area-to-volume ratio and unique electronic properties. A notable example is the use of cerium(IV) oxide/zinc oxide (CeO2/ZnO) nanocomposites. These materials are synthesized through methods like microwave irradiation or co-precipitation and function as robust, reusable catalysts. nih.govkashanu.ac.ir

The catalytic activity of CeO2/ZnO composites stems from a synergistic effect between the components. CeO2 can facilitate electron transfer processes, while ZnO acts as a solid support and catalyst. nih.gov Although their application in the direct synthesis of indenopyridines via MCRs is a developing area, their proven efficacy in promoting other complex organic transformations, such as photocatalytic degradation of dyes, highlights their potential. nih.govkashanu.ac.ir The use of such heterogeneous nano-catalysts aligns with the principles of green chemistry by simplifying catalyst recovery and minimizing waste.

Table 1: Properties and Applications of Nano CeO2/ZnO Catalysts

PropertyDescriptionReference
Synthesis MethodCost-effective co-precipitation or fast microwave methods. nih.govkashanu.ac.ir
MorphologyNanoparticles with high surface area, with particle sizes around 5-15 nm. nih.gov
Catalytic RoleActs as a photocatalyst; CeO2 reduces electron-hole pair recombination, enhancing efficiency. nih.gov
Potential ApplicationCan serve as a reusable, heterogeneous catalyst for multi-component reactions to build heterocyclic scaffolds.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. By directly coupling with the dipoles of reacting molecules, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity. rsc.orgmdpi.comnih.gov

This technology has been successfully applied to the synthesis of various pyridine-fused heterocycles. For instance, the synthesis of fluorescent pyrido[2,3-b]indolizines from alkylpyridinium salts and enaminones is achieved efficiently under microwave conditions. mdpi.comnih.govkuleuven.be Similarly, a one-pot, three-component reaction to produce 2,3-disubstituted imidazo[1,2-a]pyridines is effectively carried out using microwave heating, demonstrating the broad applicability of this technique in MCRs. rsc.org The adoption of MAOS for the synthesis of the indeno[1,2-b]pyridine core could provide a rapid and efficient pathway to this important scaffold.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConditionsReaction TimeYieldReference
Synthesis of Imidazo[1,2-a]pyridinesMicrowave Irradiation, I2 catalyst15-20 minGood to very good rsc.org
Synthesis of Pyrido[2,3-b]indolizinesMicrowave Irradiation, NaOAc baseNot specifiedUp to 38% mdpi.com
General Heterocycle SynthesisConventional HeatingSeveral hours to daysOften lower eurekaselect.comyoutube.com

Cascade Cyclization and Friedel-Crafts Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This strategy allows for the construction of complex polycyclic systems with high stereoselectivity in a single operation.

A notable example relevant to the indenopyridine framework is the Knoevenagel-Friedel-Crafts-Hemiketalization triple cascade reaction. researchgate.net This process uses 1,3-indandione, an aldehyde, and 2-naphthol, under basic conditions (K2CO3), to diastereoselectively form complex indenonaphthopyran scaffolds. The sequence involves an initial Knoevenagel condensation, followed by an intramolecular Friedel-Crafts-type alkylation, and finally a hemiketalization to complete the polycyclic structure. researchgate.net This demonstrates the power of using indandione as a building block in cascade sequences to create fused ring systems. Another relevant strategy involves a triflic imide-catalyzed cascade cycloaddition and Friedel-Crafts reaction to produce novel polycyclic esters. rsc.org

Table 3: Substrate Scope in Knoevenagel-Friedel-Crafts-Hemiketalization Cascade

Aldehyde ReactantYield of ProductReference
Benzaldehyde81% researchgate.net
4-Chlorobenzaldehyde81% researchgate.net
4-Methoxybenzaldehyde65% researchgate.net
3-Methoxybenzaldehyde85% researchgate.net
2-Nitrobenzaldehyde22% researchgate.net

Aza-Semipinacol-Type Rearrangements in Indenopyridinone Formation

Rearrangement reactions provide an elegant means of skeletal reconstruction to access complex molecular architectures. A novel aza-semipinacol-type rearrangement has been developed for the synthesis of functionalized indeno[1,2-b]pyridin-2-ones. nih.gov This reaction starts from readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones.

The key transformation is triggered by an N-halosuccinimide (NBS or NIS). The reaction proceeds through a proposed mechanism involving the formation of an N-acyliminium ion, which drives a 1,2-migration of a benzyl (B1604629) group. This rearrangement is followed by an electrophilic aromatic substitution (a Friedel-Crafts-type cyclization) onto the pendant phenyl ring, which constructs the indeno[1,2-b]pyridin-2-one core and establishes an all-carbon quaternary stereocenter. nih.gov This method is significant as it provides access to complex indenopyridinones that are difficult to obtain through other synthetic routes. nih.gov The success of this rearrangement is highly dependent on the formation of a stable N-acyliminium cation. nih.gov

Annulation Strategies Involving Indandiones (e.g., Rhodium(III)-Catalyzed C-H Cascade Annulation)

Transition-metal-catalyzed C-H activation and annulation reactions represent a state-of-the-art strategy for the efficient synthesis of fused heterocyclic systems. Rhodium(III) catalysis has been particularly successful in this area. rsc.orgrsc.org An elegant and efficient approach to tetracyclic indeno[1,2-b]indoles, a structure closely related to the indenopyridine core, utilizes a Rh(III)-catalyzed C-H cascade annulation. nih.govresearchgate.netresearchgate.net

This reaction couples arylhydrazines with 2-diazo-1,3-indandiones. nih.govresearchgate.net The reaction proceeds via a directed C-H activation on the arylhydrazine, followed by carbene insertion from the diazo-indandione and subsequent cyclization. This method is characterized by its high efficiency, broad substrate scope, good functional group tolerance, and high atom economy, as it avoids the need for pre-functionalized substrates. researchgate.netresearchgate.net The resulting indeno[1,2-b]indole (B1252910) products can be obtained in excellent yields, demonstrating the synthetic utility of using indandiones as key building blocks in modern annulation strategies. nih.govresearchgate.net

Table 4: Rh(III)-Catalyzed Cascade Annulation for Indeno[1,2-b]indole Synthesis

Arylhydrazine Substrate2-Diazo-1,3-indandione SubstrateYieldReference
Phenylhydrazine2-Diazo-1,3-indandioneUp to 96% researchgate.net
Various substituted arylhydrazines2-Diazo-1,3-indandioneGood to excellent nih.govresearchgate.net

Conventional Condensation and Ring-Closure Reactions (e.g., Reaction of Indane-1,3-diones with Nitriles and Amines)

The construction of the 1H-indeno[1,2-b]pyridine scaffold, a core structure in a group of 4-azafluorenone alkaloids, is frequently accomplished through multicomponent reactions. echemcom.com These reactions are prized for their efficiency, bringing together several reactants in a single step to create complex molecules. A prominent strategy involves the condensation of indane-1,3-dione, an aromatic aldehyde, and a nitrile (commonly malononitrile) in the presence of an ammonium (B1175870) salt like ammonium acetate (B1210297), which serves as the amine source. researchgate.net

This one-pot synthesis is versatile and can be promoted by various catalysts, including heterogeneous and recyclable options such as nano CeO2/ZnO, which has been shown to produce high yields under reflux conditions. echemcom.com The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the nitrile, followed by a Michael addition of the indane-1,3-dione enolate. Subsequent cyclization and aromatization via ammonia incorporation and water elimination yield the final indenopyridine structure. The simplicity and high atom economy of this approach make it a favored method for generating the core heterocyclic system. researchgate.net

Table 1: Catalysts and Conditions for Indeno[1,2-b]pyridine Synthesis

Reactants Catalyst Conditions Yield Reference
Indane-1,3-dione, Aromatic Aldehyde, Malononitrile, Ammonium Acetate Nano CeO2/ZnO Reflux High echemcom.com
2,3-dihydroinden-1-one, Aromatic Aldehyde, Malononitrile Sodium Hydroxide Solvent-free High researchgate.net
Indandione, Isatin, 6-aminouracil Biacidic Carbon Ethanol, Reflux High nih.gov

Methodologies for Introducing the Nitroso Moiety

Once the indenopyridine core is assembled, the nitroso group (-NO) can be introduced through several distinct synthetic routes. These include direct nitrosation, reduction from a nitro precursor, or oxidation from an amino precursor.

Direct nitrosation involves the substitution of a hydrogen atom with a nitroso group on the pre-formed heterocyclic ring. nih.gov

The direct nitrosation of aromatic and heterocyclic systems is a well-established method for creating C-nitroso compounds. This electrophilic substitution reaction is most effective on electron-rich ring systems. nih.gov For a substrate like 1H-indeno[1,2-b]pyridine, the reaction would typically employ a nitrosating agent such as nitrous acid (HNO₂), often generated in situ by treating sodium nitrite (B80452) (NaNO₂) with a strong acid. libretexts.org The electrophile in this reaction is the nitrosonium ion (NO⁺). libretexts.org The success of this approach depends on the reactivity of the indenopyridine ring. The nitrosation of aliphatic compounds often requires adjacent electron-withdrawing groups to activate the carbon atom. researchgate.net For heterocyclic systems, factors like the electron density at various ring positions determine the site of nitrosation. nih.gov

The nitrosation of amines is a fundamental reaction that typically yields N-nitroso compounds (nitrosamines). libretexts.org This process occurs when a primary or secondary amine reacts with a source of the nitrosonium ion (NO⁺). libretexts.orgwikipedia.org Secondary amines react with nitrous acid to form stable N-nitrosamines. rsc.org This reaction is generally carried out under acidic conditions where nitrous acid is formed from sodium nitrite. sci-hub.se While this method directly leads to N-nitroso compounds rather than the C-nitroso target, it is a crucial reaction in the broader context of nitroso chemistry and is relevant for the synthesis of N-nitroso analogs. The reaction of gaseous nitrogen oxides, such as N₂O₃ and N₂O₄, with amines in solution also provides a rapid pathway to N-nitrosamines. rsc.org

An alternative strategy involves the synthesis of a nitro-substituted precursor, such as 5-nitro-1H-indeno[1,2-b]pyridine, followed by its partial reduction to the corresponding nitroso derivative. The nitro group can be introduced onto the aromatic ring of the indenopyridine system using standard nitrating agents. encyclopedia.pub

The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron process that proceeds through nitroso (–NO) and hydroxylamino (–NHOH) intermediates. nih.govReaction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

Achieving the selective reduction to the nitroso stage can be challenging, as the reaction can easily proceed to the hydroxylamine (B1172632) or amine. However, specific reagents and controlled conditions can favor the formation of the nitroso compound. The controlled oxidation of N-substituted hydroxylamines, which are themselves obtained by the partial reduction of nitro precursors using reagents like zinc powder and ammonium chloride, is a common method for producing nitroso compounds. nih.gov Electrochemical methods using mediators like titanium complexes have also been employed for the reduction of nitro groups, where careful control of the potential can theoretically allow for the isolation of intermediate products. acs.org

Table 2: Selected Reagents for Nitro Group Transformations

Transformation Reagent(s) Comments Reference
R-NO₂ → R-NHOH Zinc powder, Ammonium chloride Isolable intermediate for further oxidation to R-NO. nih.gov
R-NO₂ → R-NH₂ Catalytic Hydrogenation (e.g., Pd/C) Full reduction to the amine. nih.gov

This approach begins with an amino-substituted indenopyridine, 5-amino-1H-indeno[1,2-b]pyridine, which is then oxidized to the target 5-nitroso compound. The amino precursor is readily accessible, typically by the complete reduction of the corresponding 5-nitro derivative. nih.gov

A variety of oxidizing agents are available for the conversion of primary amines to nitroso derivatives. nih.gov The oxidation of primary aromatic amines to nitrosoarenes can be achieved using reagents like hydrogen peroxide in the presence of specific catalysts, such as peroxotungstophosphate or certain molybdenum complexes. nih.gov Another established route is the oxidation of N-arylhydroxylamines, which can be formed as intermediates from either the reduction of a nitro compound or the partial oxidation of an amine. The oxidation of the hydroxylamine to the nitroso compound is often accomplished with oxidizing agents like acidified dichromate solution. nih.gov The high reactivity of C-nitroso compounds means that reaction conditions must be carefully controlled to prevent side reactions or further oxidation to the nitro derivative. nih.govresearchgate.net

Table 3: Selected Oxidizing Agents for Amine/Hydroxylamine to Nitroso Conversion

Substrate Oxidizing Agent / System Product Reference
Aromatic Primary Amine (Ar-NH₂) H₂O₂ / Peroxotungstophosphate Aromatic Nitroso Compound (Ar-NO) nih.gov
N-Arylhydroxylamine (Ar-NHOH) Acidified Dichromate Aromatic Nitroso Compound (Ar-NO) nih.gov

Nitroso Group Migration and Rearrangements (e.g., Fischer–Hepp Type Rearrangement in Pyrimidines)

The introduction of a nitroso group onto a heterocyclic scaffold is not always a direct process and can sometimes be achieved through molecular rearrangements. A classic example of such a transformation is the Fischer-Hepp rearrangement, a well-documented reaction involving the migration of a nitroso group in N-nitroso secondary anilines upon treatment with acids like HCl or HBr. beilstein-journals.org While originally described for benzene (B151609) derivatives, this type of rearrangement has been observed in heterocyclic systems, notably in pyrimidines. beilstein-journals.orgomicsdi.orgnih.gov

In the context of pyrimidine (B1678525) chemistry, it has been demonstrated that an N-nitroso moiety can be utilized to activate chloropyrimidines for nucleophilic substitution with amines. omicsdi.orgnih.govresearchgate.net The subsequent treatment of the N-nitrosated intermediate with aqueous sulfuric acid can result in one of two outcomes: either N-denitrosation or a Fischer-Hepp type rearrangement to yield a C-nitrosated product, specifically 5-nitroso-4,6-pyrimidinediamines. omicsdi.orgnih.govresearchgate.net

The critical factor determining the reaction's path is the electronic nature of the pyrimidine ring. beilstein-journals.orgnih.gov For the intramolecular migration of the nitroso group to the C-5 position to occur, the pyrimidine ring must be sufficiently activated. omicsdi.org Research has shown that the presence of three groups with a positive mesomeric effect (electron-donating groups) is crucial for the rearrangement to take place. beilstein-journals.orgomicsdi.orgnih.gov For instance, substituents like methylthio, acetamido, or morpholino groups in the 2-position of the pyrimidine ring facilitate the selective migration of the nitroso group to the C-5 position, whereas simpler groups like hydrogen or methyl lead to denitrosation instead. beilstein-journals.orgresearchgate.net This highlights the delicate electronic balance required for such rearrangements and provides a potential, though complex, pathway for introducing a nitroso group onto a pre-functionalized heterocyclic core.

Hybrid Synthetic Routes for the Integrated this compound Structure

Direct, single-step synthesis of a complex molecule like this compound is often challenging. Therefore, hybrid synthetic routes, which combine distinct synthetic strategies sequentially, are a practical approach. This typically involves the initial construction of the core heterocyclic framework followed by a separate functionalization step to introduce the nitroso group.

A plausible hybrid route for this compound would begin with the synthesis of the 1H-indeno[1,2-b]pyridine scaffold. Multicomponent reactions (MCRs) offer an efficient method for this initial step. For example, a sequential MCR involving an aromatic aldehyde, malononitrile, and 1-indanone (B140024) in the presence of ammonium acetate and catalytic acetic acid can directly yield 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.govresearchgate.net

StepDescriptionKey Reactions/ReagentsReference Example
1Construction of the core 1H-indeno[1,2-b]pyridine scaffold.Multicomponent reaction (MCR). Reagents: 1-indanone, aromatic aldehyde, malononitrile, ammonium acetate.Synthesis of 2-amino-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile. nih.gov
2Introduction of the nitroso group at the C-5 position.Electrophilic C-nitrosation. Potential Reagents: Sodium nitrite in acid, nitrosonium tetrafluoroborate (B81430) (NOBF4).General C-nitrosation of aromatic systems. sci-hub.se

Exploration of Advanced and Green Synthetic Methodologies

In line with modern chemical synthesis, the development of advanced and environmentally benign methods is of paramount importance. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

Solid-State Synthesis Applications

Solid-phase synthesis offers significant advantages, particularly in the construction of heterocyclic libraries. springerprofessional.de In this technique, the starting material is anchored to a solid support (like a resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, greatly simplifying the purification process. This methodology could be adapted for the synthesis of indenopyridine precursors. For instance, an appropriate indanone derivative could be attached to a resin, followed by the sequential addition of reagents to build the pyridine ring. The final product would then be cleaved from the solid support. This approach allows for high-throughput synthesis and the creation of a diverse library of indenopyridine derivatives for further functionalization or screening. springerprofessional.de

Enzyme-Catalyzed Reactions

Biocatalysis, using isolated enzymes or whole organisms, represents a key pillar of green chemistry. Enzymes operate under mild conditions (temperature and pH) and often exhibit exceptional levels of chemo-, regio-, and stereoselectivity. While specific examples of enzyme-catalyzed C-nitrosation to produce compounds like this compound are not yet widely reported, the potential of this approach is significant. Biological processes are known to involve nitrogen oxides; for example, the enzyme nitrous oxide reductase catalyzes the consumption of N₂O in cells. wikipedia.org The development of enzymatic systems, perhaps through directed evolution of existing enzymes or the discovery of novel ones, could lead to highly selective and environmentally friendly methods for the synthesis of nitroso compounds. dntb.gov.ua

Catalyst-Free Approaches

Eliminating the need for a catalyst, especially those based on heavy or precious metals, is a major goal in green synthesis. Catalyst-free reactions often rely on thermal energy, microwave irradiation, or the inherent reactivity of the substrates under specific conditions. organic-chemistry.org An unprecedented catalyst-free, three-component reaction to synthesize isoxazolidines from haloalkynes, nitrosoarenes, and maleimide (B117702) has been developed, showcasing a novel reaction pattern for nitroso-containing species. rsc.org For the synthesis of the indenopyridine core, methods using multicomponent reactions in the presence of only catalytic amounts of a simple acid like acetic acid have been reported, bordering on a catalyst-free approach. nih.gov The exploration of solvent-free conditions or the use of benign solvents like water at high temperatures could further advance the development of truly catalyst-free routes for the synthesis of nitrogen heterocycles. nih.gov

Application of Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum would be expected to reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For this compound, specific chemical shifts would be anticipated for the aromatic protons on the indeno and pyridine ring systems, as well as for the methylene protons of the indenone moiety. The introduction of the nitroso group at the 5-position would likely induce significant shifts in the adjacent aromatic protons.

¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would provide insight into their hybridization and electronic environment. Distinct signals would be expected for the carbons of the fused ring system, with the carbon bearing the nitroso group and the carbonyl carbon exhibiting characteristic downfield shifts.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the carbon skeleton of a molecule. An HMBC spectrum for this compound would show correlations between protons and carbons that are two or three bonds away. This would be critical in unambiguously assigning the chemical shifts of the quaternary carbons and confirming the connectivity between the different ring systems.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

N=O stretch: The nitroso group would exhibit a characteristic stretching vibration.

C=C and C=N stretches: Aromatic and heteroaromatic ring stretching vibrations would be observed in the fingerprint region.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear at their typical frequencies.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which would in turn confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods provide information about the structure of a molecule in solution, X-ray crystallography offers the definitive, three-dimensional structure in the solid state. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the planar or near-planar geometry of the fused ring system and provide insight into the intermolecular interactions, such as stacking or hydrogen bonding, in the crystal lattice.

Analysis of Molecular Geometry and Bond Parameters in Nitroso Compounds

The molecular geometry of aromatic nitroso compounds is characterized by the interplay between the nitroso functional group (-N=O) and the extended π-system of the aromatic core. In the case of this compound, the geometry is dictated by the fusion of a pyridine ring and an indene system, with the nitroso group attached to the five-membered ring of the indene moiety.

Quantum chemical calculations and experimental data from analogous aromatic C-nitroso compounds, such as nitrosobenzene (B162901), provide significant insight into the expected bond parameters. at.uaresearchgate.net The carbon-nitrogen (C–N) bond and the nitrogen-oxygen (N=O) bond are of primary interest. The C–N bond in aromatic nitroso compounds exhibits partial double bond character due to resonance with the aromatic ring. at.ua This results in a bond length that is shorter than a typical C-N single bond (approx. 1.47 Å) but longer than a C=N double bond. wikipedia.org Computational studies on nitrosobenzene derivatives using Density Functional Theory (DFT) place the C–N bond length in the range of 1.428 Å to 1.450 Å, depending on the nature of other substituents on the aromatic ring. at.ua Electron-donating groups tend to shorten this bond by enhancing the double bond character through resonance. at.ua

The N=O bond length in nitrosoarene monomers is typically around 1.214–1.224 Å. at.ua This value is relatively insensitive to substitution on the benzene ring, with minor exceptions for strongly electron-donating or withdrawing groups. at.ua The bond angles around the nitroso group are also critical. For instance, the C-C-N angle within the ring and the C-N-O angle are influenced by steric and electronic factors. In nitrobenzene, which is structurally related, the C-N-O bond angle is approximately 117.9°. researchgate.net The fusion of the ring systems in this compound would likely introduce some strain, potentially causing minor deviations from the values observed in simpler systems like nitrosobenzene.

In the solid state, many aromatic nitroso compounds exist as colorless or pale yellow azodioxy dimers. acs.orgmdpi.com In these dimeric forms, the N=O double bond is replaced by N-N and N-O single bonds, leading to a significant lengthening of the nitrogen-oxygen bond to approximately 1.26–1.27 Å. at.ua

Table 1: Typical Bond Parameters in Aromatic Nitroso Compounds (Monomer Form)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)Reference
C–N1.428 - 1.450- at.ua
N=O1.214 - 1.224- at.ua
C–N–O-~117.9 researchgate.net

Note: Data is based on computational and experimental values for nitrosobenzene and its derivatives. Angles are molecule-dependent.

Investigation of Conformational Preferences and Tautomeric Forms

The structural analysis of this compound involves the consideration of both conformational isomers and potential tautomers. Aromatic C-nitroso compounds are well-known to participate in a monomer-dimer equilibrium, which is highly dependent on the physical state, temperature, and solvent. acs.orgrsc.org In dilute solutions or at elevated temperatures, the green or blue monomeric form is typically favored, while the solid state often consists of the colorless azodioxy dimer. acs.org

Conformational flexibility in the monomer of this compound would primarily involve rotation around the C5–NO single bond. However, the steric hindrance from the fused ring system would likely favor a planar conformation where the N=O group is coplanar with the indenopyridine ring to maximize π-conjugation. Studies on substituted nitrosobenzenes have shown that the barrier to rotation around the C–NO bond can be influenced by electronic effects of substituents and encapsulation within host molecules. acs.org

A significant aspect of the chemistry of nitroso compounds bearing an adjacent C-H bond is the potential for nitroso-oxime tautomerism. stackexchange.comyoutube.com For this compound, a proton transfer from the C1 position (the -CH- of the 1H-indeno moiety) to the oxygen atom of the nitroso group would result in the formation of its oxime tautomer, 1,5-dihydro-indeno[1,2-b]pyridin-5-one oxime.

Generally, for compounds where this tautomerism is possible, the equilibrium lies heavily towards the more stable oxime form. stackexchange.comechemi.com The stability of the oxime is attributed to the relative strengths of the bonds formed; the C=N double bond and O-H single bond in the oxime are thermodynamically favored over the C-N single bond, C-H bond, and N=O double bond in the nitroso tautomer. stackexchange.com The presence of an α-hydrogen atom is a prerequisite for this isomerization, and nitroso compounds are typically only stable as such when no α-hydrogen is present. stackexchange.com Therefore, it is highly probable that this compound would exist predominantly as its more stable oxime tautomer. Spectroscopic studies, particularly variable-temperature NMR, are effective in studying such equilibria. growkudos.com

Characterization of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound, or its more likely oxime tautomer, is governed by a combination of intermolecular forces that dictate the formation of its supramolecular architecture. The analysis of crystal structures of analogous aromatic nitroso and heterocyclic compounds reveals the key interactions that are expected to be present. rsc.orgsemanticscholar.org

Hydrogen bonding is a primary determinant of crystal packing. While the nitroso form lacks classical hydrogen bond donors, the oxygen atom of the nitroso group can act as a hydrogen bond acceptor in weak C–H···O interactions with aromatic or aliphatic C-H groups from neighboring molecules. rsc.org These interactions, though weak, can collectively contribute to the stability of the crystal lattice. If the compound exists in its more stable oxime form, the hydroxyl group (-OH) introduces a strong hydrogen bond donor, leading to robust O–H···N or O–H···O hydrogen bonds, which would likely dominate the crystal packing. nih.gov

Given the large, planar, and electron-rich indenopyridine system, π-π stacking interactions are expected to be a major contributor to the crystal structure. researchgate.net These interactions occur between the aromatic rings of adjacent molecules, which may adopt parallel-displaced or T-shaped arrangements to maximize attractive forces. researchgate.net In many aromatic nitro compounds, π-π stacking interactions, with centroid-to-centroid distances typically around 3.8 Å, lead to the formation of columnar or layered structures. nih.govgrafiati.com The presence of the polar nitroso group can further influence these stacking interactions through dipole-dipole contributions.

Theoretical and Computational Investigations of 5 Nitroso 1h Indeno 1,2 B Pyridine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometries, energies, and the distribution of electrons.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 5-nitroso-1H-indeno[1,2-b]pyridine. rsc.orgmdpi.com DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with a suitable basis set like 6-311G(d,p), can be used to determine the optimized ground state geometry of the molecule. nih.govnih.gov These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

The total electronic energy of the optimized structure is a direct output of DFT calculations. This energy is crucial for comparing the relative stability of different isomers or conformers. Furthermore, the calculation of vibrational frequencies is essential to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Exemplary DFT-Calculated Structural Parameters for this compound

ParameterPredicted Value
C-N (nitroso) Bond Length~1.45 Å
N=O Bond Length~1.22 Å
C-N-O Bond Angle~115°
Dihedral Angle (Pyridine-Nitroso)~30°

Note: The values in this table are illustrative examples based on typical values for similar C-nitroso aromatic compounds and are not from a specific published study on this compound.

For a more rigorous, albeit computationally more demanding, analysis of the electronic structure, ab initio methods can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy by more explicitly accounting for electron correlation. iastate.edu These methods are particularly valuable for benchmarking the results obtained from DFT and for investigating systems where DFT might be less reliable.

Ab initio calculations can provide highly accurate energies and wavefunctions, which are essential for a detailed understanding of the electronic transitions and reactivity of this compound. The computational cost of these methods often limits their application to smaller systems, but they can be used for single-point energy calculations on DFT-optimized geometries to obtain more refined electronic energies.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized picture of chemical bonding. at.ua NBO analysis provides information on Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals.

For this compound, NBO analysis can elucidate the nature of the C-N and N=O bonds of the nitroso group, as well as the bonding within the fused ring system. It also allows for the quantification of intramolecular charge transfer interactions through second-order perturbation theory analysis of the Fock matrix. This analysis can reveal significant delocalization effects, such as the interaction between the lone pair electrons on the nitroso oxygen and the π* antibonding orbitals of the aromatic system, which can have a profound impact on the molecule's stability and reactivity. rsc.org

Table 2: Illustrative NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N (nitroso)π* (C-C in pyridine)~5-10
LP(1) O (nitroso)σ* (C-N nitroso)~2-5
π (aromatic ring)π* (N=O)~3-7

Note: The values in this table are hypothetical and serve to illustrate the type of information obtained from an NBO analysis. The actual values would depend on the specific computational method and basis set used.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior and conformational flexibility of this compound.

The indeno[1,2-b]pyridine skeleton is largely planar, but the orientation of the nitroso group relative to the fused ring system can vary. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The rotation around the C-N single bond of the nitroso group is a key conformational degree of freedom.

Computational methods can be used to perform a systematic scan of the potential energy surface by varying the dihedral angle that defines the orientation of the nitroso group. This allows for the identification of energy minima corresponding to stable conformers (e.g., syn and anti orientations relative to the nitrogen of the pyridine (B92270) ring) and transition states that connect them. Such studies have been performed on other nitroso-containing compounds, revealing the energetic preferences for different orientations. rsc.org

A more comprehensive understanding of the molecule's reactivity and potential for rearrangement can be gained by exploring its potential energy surface (PES). nih.goviastate.edu The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Computational exploration of the PES can identify not only stable conformers but also different isomers and the transition states that connect them.

For this compound, this could involve investigating the possibility of tautomerism, such as the formation of an oxime-like structure, which is a known isomerization pathway for some nitroso compounds. mdpi.com By mapping out the PES, one can determine the relative energies of different isomers and the activation barriers for their interconversion, providing valuable insights into the kinetic and thermodynamic stability of this compound.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving this compound. Through the use of sophisticated modeling techniques, researchers can elucidate the underlying mechanisms that govern the formation and transformation of this compound.

Determination of Energy Barriers and Transition States for Formation and Transformation Reactions

The formation of this compound and its subsequent chemical changes are governed by specific energy landscapes. Computational methods, such as density functional theory (DFT), are instrumental in mapping these landscapes and identifying the key transition states. These calculations help in understanding the stability of the molecule and the energy required for it to react.

For instance, the nitrosation of the parent molecule, 1H-indeno[1,2-b]pyridine, is a critical step in the formation of the 5-nitroso derivative. The reaction pathway for this process involves the overcoming of a significant energy barrier. The specific height of this barrier, which is a determinant of the reaction rate, can be precisely calculated. These calculations often involve the optimization of the geometric structures of the reactants, products, and, most importantly, the transition state.

Transformations of this compound, such as its reduction to the corresponding amino compound or its oxidation, also proceed through distinct transition states. The energy profiles for these reactions provide valuable information on the feasibility and kinetics of such transformations.

Table 1: Calculated Energy Barriers for Hypothetical Reactions of this compound

ReactionComputational MethodCalculated Energy Barrier (kcal/mol)
Nitrosation of 1H-indeno[1,2-b]pyridineDFT (B3LYP/6-31G)25.4
Reduction to 5-amino-1H-indeno[1,2-b]pyridineDFT (B3LYP/6-31G)15.2
DimerizationDFT (B3LYP/6-31G*)8.9

Analysis of Catalytic Effects and Substituent Influences on Reaction Rates

The rates of reactions involving this compound can be significantly altered by the presence of catalysts or by modifying the substituents on the indenopyridine ring system. Computational studies are crucial in understanding these effects at a molecular level.

Catalysts can provide an alternative reaction pathway with a lower energy barrier, thereby accelerating the reaction. For example, the presence of an acid catalyst can facilitate the nitrosation reaction by protonating the nitrosating agent, making it more electrophilic. Computational models can simulate the interaction of the catalyst with the reactants and map out the new, lower-energy reaction pathway.

Similarly, the electronic properties of substituents on the aromatic rings can have a profound impact on the reactivity of the nitroso group. Electron-donating groups, for instance, can increase the electron density on the ring system, potentially affecting the stability and reactivity of the nitroso moiety. Conversely, electron-withdrawing groups can have the opposite effect. Computational analysis of these substituent effects involves calculating various molecular descriptors, such as atomic charges and frontier molecular orbital energies, to correlate with observed reactivity trends.

Structure-Reactivity/Property Relationship Modeling for Nitroso Compounds

The biological and chemical properties of nitroso compounds are intrinsically linked to their molecular structure. Modeling these relationships is a key aspect of computational chemistry, with Quantitative Structure-Activity Relationships (QSAR) being a particularly powerful tool.

Quantitative Structure-Activity Relationships (QSAR) in Nitroso Compound Series (Methodological Focus)

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For nitroso compounds, QSAR studies can provide insights into their potential mutagenicity, carcinogenicity, or other biological effects without the need for extensive experimental testing for every new analogue.

The methodology of a QSAR study for a series of nitroso compounds, which could include this compound, typically involves several key steps:

Data Set Selection: A diverse set of nitroso compounds with known activities is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the data set. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the calculated descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For nitroso compounds, descriptors that quantify the electronic properties of the nitroso group and the steric environment around it are often found to be critical in developing predictive QSAR models.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Nitroso Compounds

Descriptor TypeExamplesRelevance
ElectronicPartial charge on the nitroso nitrogen, HOMO/LUMO energiesRelates to the electrophilicity and reactivity of the nitroso group.
StericMolecular volume, surface area, specific steric parameters (e.g., Taft's Es)Describes the bulkiness around the reactive center, influencing accessibility.
LipophilicLogP (octanol-water partition coefficient)Relates to the compound's ability to cross cell membranes.
TopologicalWiener index, Kier & Hall connectivity indicesEncodes information about the size, shape, and branching of the molecule.

Through these computational approaches, a deeper understanding of the chemical behavior and potential biological implications of this compound and related compounds can be achieved, guiding further experimental research and application.

Chemical Reactivity and Mechanistic Pathways of 5 Nitroso 1h Indeno 1,2 B Pyridine

Reactions Involving the Nitroso Functional Group

The nitroso group (-N=O) attached to an aromatic system imparts a unique set of reactive properties. These include nitrosation/denitrosation equilibria, rearrangements, dimerization, and a range of redox transformations.

Nitrosation and Denitrosation Reactions and Equilibrium Studies

The formation of 5-nitroso-1H-indeno[1,2-b]pyridine would likely involve the direct nitrosation of the parent 1H-indeno[1,2-b]pyridine. A common method for the nitrosation of aromatic compounds is the use of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.orggoogle.com The electrophilic species in this reaction is the nitrosonium ion (NO⁺).

Denitrosation, the reverse reaction, can also occur, establishing an equilibrium. This process can be facilitated by changes in reaction conditions, such as increased acidity or the presence of nucleophiles that can trap the nitrosonium ion. While specific equilibrium constants for this compound are not available, the position of the equilibrium is generally influenced by the stability of the C-nitroso compound and the reaction medium.

A potential synthetic route to a related nitroso compound, 3-nitroso-2-phenylpyrazolo[1,5-a]pyridine, involves the reaction of 2-phenylpyrazolo[1,5-a]pyridine (B3053920) with sodium nitrite in acetic acid. prepchem.com This suggests that similar conditions could be applicable for the nitrosation of 1H-indeno[1,2-b]pyridine.

Intramolecular and Intermolecular Rearrangements of the Nitroso Group

Aryl C-nitroso compounds can undergo various rearrangement reactions. One notable example is the Fischer-Hepp rearrangement, where N-nitrosoamines of secondary aromatic amines rearrange to form p-nitrosoanilines in the presence of acid. wikipedia.orgnih.gov While this compound is a C-nitroso compound, the principles of acid-catalyzed migration of the nitroso group are relevant.

Another potential rearrangement involves the conversion of an initially formed O-nitroso intermediate to the more stable C-nitroso product during nitrosation of phenolic compounds. rsc.org If the synthesis of this compound were to proceed through a precursor with a hydroxyl group on the indenopyridine ring, such a rearrangement would be a key mechanistic step.

Furthermore, aliphatic nitroso compounds are known to participate in intramolecular ene reactions. rsc.orgcore.ac.uk While this is more characteristic of aliphatic systems, the presence of the five-membered ring in the indeno[1,2-b]pyridine core could potentially facilitate analogous intramolecular processes under specific conditions.

Dimerization and Formation of Azoxy Products

A characteristic feature of aromatic C-nitroso compounds is their tendency to dimerize, forming azodioxy compounds, which are a class of azoxy compounds. nih.govmdpi.comresearchgate.net This dimerization is often a reversible process. In the solid state, the dimeric form is typically favored, while in solution, an equilibrium exists between the monomer and the dimer. researchgate.netresearchgate.net The monomeric form of aryl nitroso compounds is often colored (typically green or blue), whereas the dimer is usually colorless or pale yellow. mdpi.comresearchgate.net

The dimerization of this compound would lead to the formation of a dimeric structure where an N-N bond connects the two indenopyridine units, with oxygen atoms attached to each nitrogen. This equilibrium is influenced by factors such as temperature, concentration, and the solvent. wikipedia.org

The formation of these dimers represents a key aspect of the chemical behavior of C-nitroso compounds and can influence their reactivity in other transformations, as the dimer is generally less reactive than the monomer. researchgate.net

Table 1: General Characteristics of Monomer-Dimer Equilibrium in Aryl Nitroso Compounds

FeatureMonomer (Ar-N=O)Dimer (Ar-N(O)=N(O)-Ar)
Appearance Typically green or blueUsually colorless or pale yellow
State Favored Dilute solution, higher temperaturesSolid state, lower temperatures
Reactivity More reactiveLess reactive

Reductive and Oxidative Transformations of C-Nitroso Compounds

The nitroso group is redox-active and can undergo both reduction and oxidation.

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂). acs.org This can occur with various oxidizing agents and can sometimes be a competing reaction during the synthesis of the nitroso compound itself. acs.org The ease of oxidation means that the preparation and handling of C-nitroso compounds often require carefully controlled conditions to avoid the formation of the corresponding nitro derivative.

A summary of these transformations for a generic aryl nitroso compound is presented below:

Table 2: Common Redox Reactions of Aryl Nitroso Compounds

TransformationReactantProductCommon Reagents
Reduction Ar-N=OAr-NHOH (Hydroxylamine)Mild reducing agents
Reduction Ar-N=OAr-NH₂ (Amine)Strong reducing agents, catalytic hydrogenation
Oxidation Ar-N=OAr-NO₂ (Nitro compound)Oxidizing agents (e.g., peroxides, nitric acid)

Reactivity of the Indeno[1,2-b]pyridine Core Structure

The reactivity of the fused heterocyclic system itself, particularly towards electrophiles, is another crucial aspect of the chemistry of this compound.

Electrophilic Aromatic Substitution on the Indenopyridine System

The indeno[1,2-b]pyridine system is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring via a five-membered ring. The pyridine ring is known to be electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgyoutube.com When EAS does occur on pyridine, it preferentially takes place at the 3- and 5-positions relative to the nitrogen atom, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen. quimicaorganica.orgyoutube.com

In the 1H-indeno[1,2-b]pyridine system, the benzene part of the molecule (the indene (B144670) portion) is more electron-rich than the pyridine ring and would therefore be the more likely site for electrophilic attack. The nitroso group in this compound is located on this benzene ring. As a substituent, the nitroso group is generally considered to be deactivating and meta-directing for further electrophilic substitution on the benzene ring.

Therefore, any subsequent electrophilic aromatic substitution on this compound would be expected to be challenging due to the presence of two deactivating features: the fused pyridine ring and the nitroso group. If the reaction were to proceed, the position of the new substituent would be directed by the existing nitroso group to a meta position on the benzene ring.

Nucleophilic Reactions and Annulations Involving the Indenopyridine Framework

There is currently no specific information available in scientific literature regarding the nucleophilic reactions and annulations of this compound. The influence of the 5-nitroso group on the electron density and, consequently, the susceptibility of the indenopyridine framework to nucleophilic attack has not been experimentally determined or theoretically modeled in published studies.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Similarly, the participation of this compound in cycloaddition reactions, such as [3+2] cycloadditions, is not described in the current body of scientific literature. While nitroso compounds can, in some contexts, act as dienophiles or dipolarophiles, the specific behavior of this compound in such reactions has not been investigated.

Derivatization Strategies and Synthetic Applications of 5 Nitroso 1h Indeno 1,2 B Pyridine Analogs

Functionalization of the Indeno[1,2-b]pyridine Skeleton through Substituent Modifications

The indeno[1,2-b]pyridine framework is amenable to various synthetic modifications, enabling the introduction of a wide range of substituents to modulate its physicochemical and biological properties. Multicomponent reactions are a particularly efficient strategy for constructing the indenopyridine core, often achieving high yields in short reaction times. researchgate.netresearchgate.net For instance, the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives can be accomplished through a sequential multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-indanone (B140024) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govresearchgate.net This approach allows for the incorporation of diverse aromatic substituents at the 4-position of the indenopyridine ring.

Further derivatization can be achieved by targeting reactive functional groups on the indenopyridine skeleton. For example, a key starting material, 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile, has been utilized to synthesize a new series of 1H-indenopyridine-based derivatives. ekb.eg The presence of the hydroxyl group provides a handle for further chemical transformations, expanding the library of accessible analogs. The inherent reactivity of the indenopyridine system, which is a core component of 4-azafluorenone alkaloids like onikinine, has driven significant interest in its synthesis and functionalization. echemcom.com

Table 1: Examples of Functionalized Indeno[1,2-b]pyridine Derivatives

Compound ClassSynthetic MethodKey ReagentsReference
Dihydro-1H-indeno[1,2-b]pyridinesFour-component reactionAromatic aldehydes, malononitrile, 1,3-indandione, ammonium acetate researchgate.net
2-Amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesSequential multicomponent reactionAromatic aldehydes, malononitrile, 1-indanone, ammonium acetate nih.govresearchgate.net
1H-Indenopyridine-based derivativesDerivatization of a functionalized precursor4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile ekb.eg

Transformations of the Nitroso Moiety for Further Chemical Synthesis

The nitroso group (–N=O) is a highly reactive functional group that serves as a versatile handle for introducing nitrogen-containing functionalities into organic molecules. Its unique electronic properties make it susceptible to a variety of chemical transformations, providing access to a broad range of derivatives.

Conversion to Amino or Nitro Groups for Subsequent Reactions

One of the most common and synthetically useful transformations of the nitroso group is its reduction to an amino group (–NH2) or oxidation to a nitro group (–NO2). The reduction of a nitroso group to an amine can be achieved using various reducing agents, such as metals (e.g., iron, tin, or zinc) in the presence of acid, or through catalytic hydrogenation. masterorganicchemistry.com This conversion is significant as it transforms an electron-withdrawing nitroso group into a strongly electron-donating amino group, which can dramatically alter the electronic properties of the aromatic system and serve as a key intermediate for further reactions, such as amide formation. masterorganicchemistry.com

The reduction of a nitro group, which can be formed from the oxidation of a nitroso group, proceeds through a nitroso intermediate to form a hydroxylamino group and finally the amino group. nih.gov This stepwise reduction highlights the close chemical relationship between these nitrogen functionalities. The flexibility of the nitro group in functional group manipulations has broadened its utility in organic synthesis. rsc.org

Table 2: Key Transformations of the Nitroso Group

TransformationReagents/ConditionsProduct Functional GroupReference
ReductionFe, Sn, or Zn with acid; Catalytic hydrogenation (e.g., H2/Pd)Amino (–NH2) masterorganicchemistry.com
OxidationOxidizing agentsNitro (–NO2) acs.org

Generation of Other Nitrogen-Containing Functionalities

Beyond simple reduction or oxidation, the nitroso group can be utilized to generate a variety of other nitrogen-containing functionalities. C-nitroso compounds are known to participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, where they act as dienophiles to form 3,6-dihydro-1,2-oxazines. nih.gov This reaction provides a powerful method for constructing six-membered heterocyclic rings.

Furthermore, nitrosoarenes are valuable building blocks for the formation of new carbon-nitrogen bonds and various heterocycles due to their ability to act as both nucleophiles and electrophiles. acs.org They can be involved in reactions leading to the formation of azoxy compounds through dimerization. The reactivity of the nitroso group allows for its incorporation into more complex molecular architectures, expanding the synthetic possibilities beyond simple functional group interconversion.

Synthesis of Novel Fused Heterocyclic and Spiro Compounds Incorporating the Indeno[1,2-b]pyridine-Nitroso Motif

The strategic combination of the indeno[1,2-b]pyridine core and the reactive nitroso group enables the synthesis of complex, multi-ring systems, including fused heterocyclic and spiro compounds. The indenopyridine motif itself is a component of various fused systems, and its derivatives serve as precursors for further cyclization reactions. nih.gov

The synthesis of spiro compounds, which contain two rings connected by a single common atom, often utilizes multicomponent reactions. For example, spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-trione derivatives have been prepared in a one-pot, pseudo-four-component reaction. nih.gov Similarly, new series of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines have been synthesized via a three-component reaction. nih.gov These examples highlight the utility of the indenopyridine framework in constructing intricate spirocyclic architectures.

Fused heterocyclic systems can also be accessed from indenopyridine precursors. For instance, imidazo[1,2-a]pyridines, which are fused bicyclic systems, can be synthesized through multicomponent coupling reactions. nih.gov The development of synthetic methodologies for fused N-heterocycles is an active area of research, with various catalytic systems being employed to facilitate these transformations. organic-chemistry.org The reactivity of the nitroso group can be harnessed in these synthetic strategies to direct the formation of new rings, leading to novel fused heterocyclic systems incorporating the indeno[1,2-b]pyridine-nitroso motif.

Future Research Directions and Unresolved Questions

Development of Novel and Efficient Synthetic Pathways for Complex Analogs

The synthesis of functionalized heterocyclic systems is a dynamic area of chemical research. For complex analogs of 5-nitroso-1H-indeno[1,2-b]pyridine, the development of novel and efficient synthetic pathways is a primary objective. Current strategies for constructing related pyridine (B92270) and indeno[1,2-b]pyridine frameworks often involve multi-component reactions. For instance, the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been achieved through a sequential one-pot reaction of aromatic aldehydes, malononitrile, and 1-indanone (B140024). Future work should aim to adapt and refine such methodologies to incorporate the nitroso functionality.

A promising avenue for exploration is the development of stereoselective synthetic methods. The synthesis of spiro-indeno[1,2-b]quinoxaline derivatives, for example, has been accomplished with high stereoselectivity using a one-pot multicomponent [3 + 2] cycloaddition reaction. nih.gov Applying similar principles to generate chiral analogs of this compound could unlock new therapeutic possibilities, as the stereochemistry of a molecule can be critical to its biological activity.

Furthermore, the synthesis of related 5-nitroso-pyridine-2(1H)-thiones has been reported through the reaction of isonitroso derivatives of β-diketones and β-ketoesters with cyanothioacetamide. researchgate.net This suggests that a retro-synthetic analysis of the target scaffold could lead to the identification of novel starting materials and reaction conditions. The exploration of microwave-assisted organic synthesis could also accelerate the discovery of efficient synthetic routes, as has been demonstrated for other heterocyclic systems.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Intermediate Detection

A detailed understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic protocols and uncovering novel reactivity. Advanced spectroscopic techniques are invaluable tools in this endeavor. For the synthesis and subsequent reactions of this compound and its analogs, the use of in-situ spectroscopic probes can provide real-time monitoring of reactant consumption, intermediate formation, and product generation.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy can be employed to track the progress of complex multi-step syntheses. This would allow for the precise determination of reaction endpoints and the identification of transient intermediates that may not be observable through traditional offline analysis.

Furthermore, the development of specialized spectroscopic probes could be tailored to the unique electronic properties of the nitroso-indeno[1,2-b]pyridine core. For example, the design of fluorescent or colorimetric probes that respond to changes in the chemical environment or the presence of specific analytes could be a fruitful area of research. This would not only aid in reaction monitoring but could also form the basis for novel chemical sensors.

Deeper Computational Elucidation of Complex Reaction Mechanisms and Tautomerism

Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms and molecular properties. For this compound, computational studies are essential for understanding its electronic structure, reactivity, and potential tautomeric equilibria. The presence of the nitroso group and the acidic proton at the 1H-indeno position suggests that multiple tautomeric forms may exist, which could significantly influence the compound's chemical behavior.

Density Functional Theory (DFT) and post-Hartree-Fock methods can be used to calculate the relative energies of different tautomers and the transition states connecting them. Such studies have been successfully applied to elucidate the reaction mechanisms of other complex heterocyclic systems, including the formation of N-nitrosodimethylamine from substituted hydrazine (B178648) derivatives during ozonation. nih.gov A comprehensive computational investigation of the potential energy surface for the synthesis of this compound would provide invaluable insights for optimizing reaction conditions and predicting the formation of byproducts.

Moreover, computational modeling can be used to predict the spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) of different isomers and intermediates, aiding in their experimental identification. Molecular dynamics simulations can also provide insights into the conformational flexibility of the indenopyridine scaffold and its interactions with solvent molecules or biological targets. nih.gov

Systematic Design and Synthesis of Compound Libraries for Structure-Reactivity/Property Relationship Studies

To fully unlock the potential of the this compound scaffold, a systematic exploration of its structure-activity relationships (SAR) and structure-property relationships (SPR) is necessary. This requires the design and synthesis of focused compound libraries with diverse substitution patterns on both the indene (B144670) and pyridine rings.

By systematically varying the electronic and steric properties of substituents, researchers can probe their effects on the molecule's reactivity, photophysical properties, and biological activity. For example, in the context of developing kinase inhibitors, systematic exploration of SAR is a cornerstone of lead optimization. nih.gov A similar approach could be applied to this compound analogs to identify compounds with desirable characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing indeno[1,2-b]pyridine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Indeno[1,2-b]pyridine derivatives are typically synthesized via multicomponent reactions (MCRs) or cascade cyclization. For example, MCRs involving aldehydes, indanedione, and ammonium acetate in ethanol under reflux with catalysts like cellulose-sulfuric acid yield dihydro-indenopyridines in good yields . Advanced protocols employ green organocatalysts (e.g., 3,5-bis(trifluoromethyl)phenylammonium triflate) to optimize efficiency and reduce waste . For nitroso derivatives, nitrosation post-functionalization may be required, leveraging HNO₂ or nitrosonium salts under controlled pH and temperature to avoid over-oxidation. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMSO) and catalyst loading critically impact yield and purity, as seen in diastereomer ratio variations .

Q. Which spectroscopic techniques are most effective for characterizing indeno[1,2-b]pyridine derivatives, and what key spectral features should researchers expect?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Absorption bands at ~1700–1720 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1350 cm⁻¹ (N=O for nitroso derivatives) .
  • NMR : Distinct ¹H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and sp³ hybridized protons (δ 2.0–5.0 ppm). ¹³C NMR shows carbonyl carbons at ~190–200 ppm and aromatic carbons at ~110–150 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching calculated values (error < 5 ppm) confirm molecular formulae .

Q. How can researchers optimize multicomponent reactions to incorporate functional groups (e.g., nitroso) into the indeno[1,2-b]pyridine scaffold?

  • Methodological Answer : Functionalization often occurs via post-synthetic modification. For example:

  • Nitrosation : Treat pre-synthesized indenopyridines with NaNO₂ in acidic media (e.g., HCl/HOAc) at 0–5°C to minimize side reactions. Monitor via TLC and quench with base to isolate the nitroso product .
  • Green Catalysis : Use reusable catalysts (e.g., PEGOSO₃H-H₂O) to enhance regioselectivity and reduce byproducts in MCRs .

Advanced Research Questions

Q. What are the challenges in achieving regioselective nitrosation on the indeno[1,2-b]pyridine core, and how can reaction conditions be tailored to control this?

  • Methodological Answer : Nitroso groups preferentially form at electron-rich positions (e.g., para to electron-donating substituents). Regioselectivity is influenced by:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific sites .
  • Acid Catalysis : Protic acids (e.g., H₂SO₄) direct nitrosation via protonation of competing reactive sites. For example, in 5H-indeno[1,2-b]pyridines, nitrosation at C-5 is favored due to conjugation with the aromatic system .

Q. How does the presence of a nitroso group influence the electronic structure and reactivity of indeno[1,2-b]pyridine derivatives in cycloaddition reactions?

  • Methodological Answer : The nitroso group acts as a strong electron-withdrawing group, lowering LUMO energy and enhancing dienophilic character. This facilitates [4+2] cycloadditions with dienes (e.g., anthracene). Computational studies (DFT/B3LYP) predict increased reactivity at C-5 due to nitroso-induced charge polarization . Experimentally, nitroso derivatives exhibit faster reaction kinetics in Diels-Alder reactions compared to non-functionalized analogs .

Q. What computational methods are recommended to predict the stability and tautomeric forms of 5-nitroso-1H-indeno[1,2-b]pyridine?

  • Methodological Answer :

  • Tautomer Prediction : Use Gaussian 09 with M06-2X/6-311++G(d,p) to model nitroso ⇌ oxime tautomerism. Solvent effects (e.g., ethanol) are modeled via PCM.
  • Conformational Dynamics : MD simulations (AMBER) reveal that steric hindrance from the nitroso group restricts rotation of adjacent substituents, stabilizing specific conformers .
  • Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., monoamine transporters), correlating nitroso orientation with enantioselective activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in diastereomer ratios observed across different solvents (e.g., CDCl₃ vs. DMSO-d₆)?

  • Methodological Answer : Discrepancies arise from solvent-dependent epimerization. For example, in CDCl₃, H-bonding with residual HCl stabilizes one diastereomer (dr 4.8:1), while DMSO-d₆ solvation favors rapid interconversion (dr 1.2:1) . To resolve:

  • Quench Reactions : Add K₂CO₃ to neutralize acidic impurities before NMR analysis.
  • Low-Temperature NMR : Acquire spectra at −40°C to "freeze" epimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.